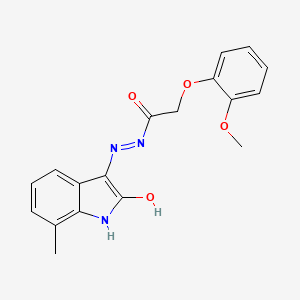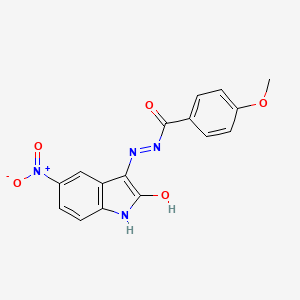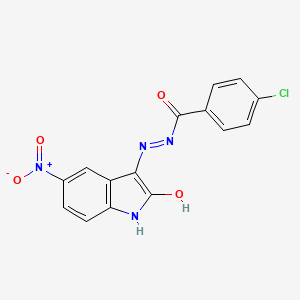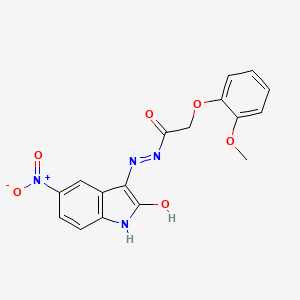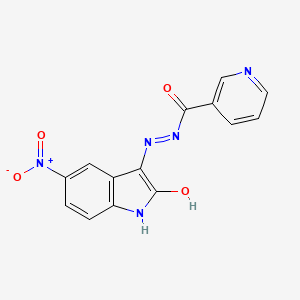
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide
Overview
Description
N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide, also known as IND, is a synthetic compound with potential therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide involves the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways. N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been shown to inhibit the activation of NF-κB and STAT3, which are involved in the regulation of cell proliferation, survival, and inflammation. N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting these pathways, N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide can induce apoptosis in cancer cells, reduce inflammation, and protect neurons from degeneration.
Biochemical and Physiological Effects
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative stress. In addition, N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been shown to modulate the activity of various enzymes, including HDACs, which can affect gene expression.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide in lab experiments is its high potency and specificity. N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been shown to have a low IC50 value, indicating its high potency in inhibiting cancer cell growth. N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide also has a high specificity for its target pathways, which can reduce off-target effects. However, one of the limitations of using N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide in lab experiments is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide. One area of research is the development of novel analogs of N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide with improved pharmacokinetic properties and potency. Another area of research is the investigation of the potential therapeutic applications of N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide in other diseases, such as cardiovascular diseases and metabolic disorders. Furthermore, the combination of N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide with other drugs or therapies could enhance its therapeutic efficacy and reduce side effects. Finally, the development of novel drug delivery systems for N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide could improve its bioavailability and efficacy.
Scientific Research Applications
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been studied for its potential neuroprotective effects in Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O4/c20-13(8-2-1-5-15-7-8)18-17-12-10-6-9(19(22)23)3-4-11(10)16-14(12)21/h1-7,16,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWXGGGKYGGQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



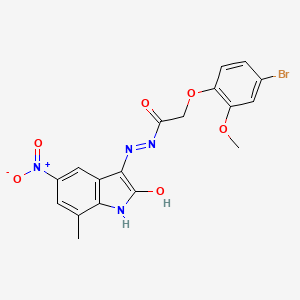


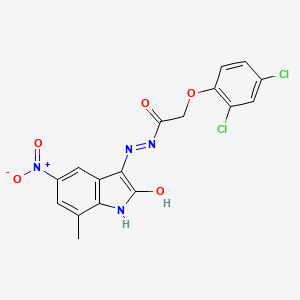
![5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B3829986.png)

